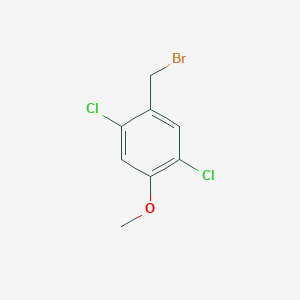
1-(Bromomethyl)-2,5-dichloro-4-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bromomethyl)-2,5-dichloro-4-methoxybenzene is an organic compound with the molecular formula C8H7BrCl2O It is a derivative of benzene, substituted with bromomethyl, dichloro, and methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-2,5-dichloro-4-methoxybenzene typically involves the bromination of 2,5-dichloro-4-methoxybenzyl alcohol. The reaction is carried out using bromine in the presence of a suitable solvent, such as carbon tetrachloride, under controlled temperature conditions to ensure selective bromination at the methyl group.
Industrial Production Methods: Industrial production of this compound may involve a multi-step process, starting with the chlorination of 4-methoxybenzyl alcohol to introduce the dichloro groups, followed by bromination to obtain the final product. The reaction conditions are optimized to achieve high yield and purity, with careful control of temperature, solvent, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Bromomethyl)-2,5-dichloro-4-methoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted benzene derivatives.
Oxidation: The compound can be oxidized to form 2,5-dichloro-4-methoxybenzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the bromomethyl group can yield 2,5-dichloro-4-methoxybenzyl alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) under mild heating.
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products:
- Substituted benzene derivatives (e.g., 2,5-dichloro-4-methoxybenzylamine)
- 2,5-dichloro-4-methoxybenzoic acid
- 2,5-dichloro-4-methoxybenzyl alcohol
Wissenschaftliche Forschungsanwendungen
1-(Bromomethyl)-2,5-dichloro-4-methoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: It is employed in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: The compound is used to study the effects of halogenated benzene derivatives on biological systems, including their potential as antimicrobial or anticancer agents.
Wirkmechanismus
The mechanism of action of 1-(Bromomethyl)-2,5-dichloro-4-methoxybenzene involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The dichloro and methoxy groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Vergleich Mit ähnlichen Verbindungen
- 1-(Chloromethyl)-2,5-dichloro-4-methoxybenzene
- 1-(Bromomethyl)-2,4-dichloro-5-methoxybenzene
- 1-(Bromomethyl)-2,5-dichloro-4-ethoxybenzene
Comparison: 1-(Bromomethyl)-2,5-dichloro-4-methoxybenzene is unique due to the specific positioning of its substituents, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for targeted applications in research and industry.
Eigenschaften
Molekularformel |
C8H7BrCl2O |
|---|---|
Molekulargewicht |
269.95 g/mol |
IUPAC-Name |
1-(bromomethyl)-2,5-dichloro-4-methoxybenzene |
InChI |
InChI=1S/C8H7BrCl2O/c1-12-8-3-6(10)5(4-9)2-7(8)11/h2-3H,4H2,1H3 |
InChI-Schlüssel |
HFAOVSNSXGVIJX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1)Cl)CBr)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















